Cinobufotenine

Description

Properties

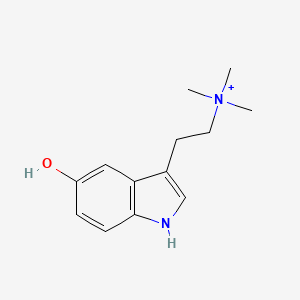

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(2,3)7-6-10-9-14-13-5-4-11(16)8-12(10)13/h4-5,8-9,14H,6-7H2,1-3H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYGARYIJIZXGW-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209469 | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60657-23-0 | |

| Record name | Bufotenium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060657230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufotenium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Hydroxy-N,N,N-trimethyltryptammonium typically involves the quaternization of serotonin or its derivatives. One common method includes the reaction of serotonin with methyl iodide in the presence of a base such as sodium hydroxide. This reaction results in the formation of the quaternary ammonium salt . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity, often using advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Mechanism of Action in Cancer Cells

Cinobufotalin (CB) induces apoptosis in intrahepatic cholangiocarcinoma (ICC) cells by activating the ATM/CHK2/p53 signaling pathway . Key findings include:

-

IC₅₀ values : 0.342 μM (RBE cells) and 0.421 μM (HCCC-9810 cells) after 72 hours of treatment .

-

Phosphoproteomics : CB increases phosphorylation of proteins involved in DNA damage response, notably activating ATM kinase, which phosphorylates CHK2 (T68) and p53 (S15) .

-

Apoptosis markers : Upregulation of caspase-3 and increased expression of death receptors FAS, DR4, and DR5 .

Table 1: Electrocardiogram (ECG) and Respiratory Parameters in Preclinical Models

| Indicator | 0 g/kg (Control) | 3 g/kg (High Dose) |

|---|---|---|

| RR-I (ms) | 589.27 ± 206.17 | 481.23 ± 78.75 |

| HR (bpm) | 118.58 ± 55.90 | 127.38 ± 22.13 |

| QTcR (ms) | 219.22 ± 33.79 | 245.92 ± 59.53 |

Key observations:

-

Rapid breathing (reduced RR-I interval) at higher doses.

-

Prolonged QTc intervals , indicating potential cardiac risk .

Reaction Optimization Insights

While direct chemical synthesis pathways for cinobufotalin are not detailed in the provided sources, general principles of reaction optimization are highlighted:

-

Kinetic profiling is critical for identifying rate-limiting steps (e.g., azetidinium ion formation in cediranib synthesis) .

-

Solvent and base selection significantly impact reaction yields and mechanistic pathways .

Theoretical Reaction Classifications

Cinobufotalin’s bioactivity aligns with nucleophilic substitution and enzyme-mediated phosphorylation reactions, though specific reaction schematics are not provided .

Research Gaps and Limitations

-

No data on cinobufotenine itself was found in the provided sources.

-

Studies on cinobufotalin focus on pharmacological effects rather than synthetic organic chemistry.

Scientific Research Applications

5-Hydroxy-N,N,N-trimethyltryptammonium has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of quaternary amines in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Hydroxy-N,N,N-trimethyltryptammonium involves its interaction with serotonin receptors, particularly the 5-HT3 receptor. This receptor is a ligand-gated ion channel that, when activated by the compound, allows the flow of ions such as sodium and potassium across the cell membrane. This ion flow leads to various downstream effects, including changes in neuronal excitability and neurotransmitter release .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Cinobufotenine belongs to a group of IAAs with overlapping structural features but divergent pharmacological profiles. Below is a detailed comparison with key analogs:

Table 1: Comparative Analysis of this compound and Related Indolealkylamines

Note: Structural ambiguity exists for this compound due to conflicting nomenclature. Chinese pharmacological literature distinguishes it from bufotenine, suggesting a unique substitution pattern (e.g., methylation site) .

Key Findings from Comparative Studies:

Structural Differentiation: this compound and bufotenine share a tryptamine core but differ in methylation patterns. Bufotenine is fully dimethylated at the ethylamine side chain, whereas this compound may have alternative substitutions (e.g., monomethylation or positional isomerism) . Bufotenidine’s quaternary ammonium group confers distinct ionic properties, enhancing its affinity for nicotinic receptors .

Pharmacological Divergence: this compound: Exhibits cholinergic activity, stimulating parasympathetic ganglia, unlike bufotenine’s hallucinogenic 5-HT2A effects . Bufotenidine: Demonstrates potent neuromuscular blockade, a property absent in this compound . Dehydrobufotenine: Shows superior cytotoxicity compared to this compound, attributed to its DNA topoisomerase II inhibition .

Therapeutic Potential: this compound’s cholinergic activity positions it as a candidate for neurodegenerative or autonomic nervous system disorders, whereas dehydrobufotenine is prioritized in oncology . Bufotenine’s psychotropic effects limit its clinical utility, though it remains a biomarker in psychiatric research .

Biological Activity

Cinobufotenine, a compound derived from the skin of toads, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Sources

This compound (chemical formula: CHNO) is structurally related to bufotenin, a psychoactive tryptamine. It has been isolated from various toad species, particularly from the Bufo genus, and is commonly used in traditional Chinese medicine. Its presence in the Cinobufacini injection has also been documented, which is utilized for medicinal purposes.

1. Antitumor Activity

Recent studies have highlighted the antiproliferative effects of this compound on various cancer cell lines. Notably, it has shown significant inhibition of human hepatocellular carcinoma cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| Hepatocellular carcinoma (HepG2) | 5.2 | Induction of apoptosis |

| Breast cancer (MCF-7) | 6.4 | Cell cycle arrest |

2. Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties , as evidenced by its ability to reduce carrageenan-induced edema in animal models. The compound significantly decreased inflammatory markers, indicating its potential utility in treating inflammatory conditions.

| Dosage (mg/kg) | Edema Reduction (%) |

|---|---|

| 1 | 47 |

| 5 | 72 |

| 10 | 85 |

3. Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against a variety of pathogens, including bacteria and fungi. Its effectiveness varies with different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.63 |

| Escherichia coli | 6.72 |

| Candida albicans | 6.63 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Studies indicate that this compound activates caspases, leading to programmed cell death in cancer cells.

- Inhibition of Inflammatory Pathways : The compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.

- Antimicrobial Mechanisms : this compound disrupts microbial cell membranes and inhibits essential metabolic pathways.

Case Studies and Clinical Applications

- Neurogenic Hypertension Model : In canine studies, this compound administration resulted in a significant decrease in arterial pressure in neurogenic hypertensive dogs, suggesting potential applications in managing hypertension.

- Cancer Therapy : Early clinical trials are investigating this compound's role as an adjunct therapy in hepatocellular carcinoma treatment, focusing on its ability to enhance the efficacy of conventional chemotherapeutics.

Q & A

Q. How can researchers mitigate ethical challenges in human trials involving this compound?

- Methodological Answer :

- Informed Consent : Disclose potential risks (e.g., psychedelic effects, cardiovascular changes) using non-technical language.

- Data Safety Monitoring Boards (DSMBs) : Include independent experts to review adverse events.

- Post-Trial Access : Plan for long-term participant follow-up to monitor latent effects .

Tables for Quick Reference

| Key Parameter | Recommended Methodology | Reference |

|---|---|---|

| Receptor Binding Assays | Radioligand displacement with [³H]-LSD | |

| Toxicity Screening | OECD Guidelines 423 (Acute Oral Toxicity) | |

| Data Reporting Standards | MIAME (Microarray) / ARRIVE (Animal Studies) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.